molecular formula C22H16F7O4P B6615574 2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl diphenyl phosphate CAS No. 98010-21-0

2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl diphenyl phosphate

Cat. No. B6615574
CAS RN: 98010-21-0
M. Wt: 508.3 g/mol
InChI Key: YFFAYDLVDYQFCZ-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl diphenyl phosphate, often referred to as HFP-DPP, is a synthetic organophosphate compound used in a variety of applications, including as a flame retardant, plasticizer, and an insecticide. It is an important component of many products, including paints, coatings, adhesives, and plastics. HFP-DPP is also used in the synthesis of a variety of compounds, including pharmaceuticals, detergents, and pesticides.

Scientific Research Applications

HFP-DPP has been studied for a variety of scientific research applications, including its potential to act as an insecticide, flame retardant, and plasticizer. It has also been studied for its ability to act as an antioxidant, and its potential to reduce inflammation in humans. Additionally, HFP-DPP has been studied as a potential treatment for a variety of diseases, including cancer, Parkinson’s disease, and Alzheimer’s disease.

Mechanism of Action

HFP-DPP is believed to act by inhibiting the activity of enzymes involved in the breakdown of certain compounds, including fatty acids, proteins, and carbohydrates. Additionally, it is thought to inhibit the activity of certain enzymes involved in inflammation and cell death.
Biochemical and Physiological Effects
HFP-DPP has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of certain enzymes involved in the breakdown of fatty acids, proteins, and carbohydrates. Additionally, it has been shown to reduce inflammation in laboratory animals. In humans, it has been shown to reduce inflammation in patients with rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

HFP-DPP has several advantages and limitations for use in laboratory experiments. One of the major advantages is its ability to inhibit the activity of certain enzymes involved in the breakdown of fatty acids, proteins, and carbohydrates. Additionally, it has been shown to reduce inflammation in laboratory animals. On the other hand, HFP-DPP has been shown to be toxic to certain types of cells, and has been linked to a variety of side effects in humans.

Future Directions

The potential applications of HFP-DPP are still being explored. Some potential future directions for research include the development of new formulations of the compound for use in pharmaceuticals and other products, as well as the development of new methods for synthesizing the compound. Additionally, further research into the biochemical and physiological effects of HFP-DPP could lead to new treatments for a variety of diseases. Finally, further research into the safety and toxicity of HFP-DPP could lead to improved safety protocols for its use in products and laboratory experiments.

Synthesis Methods

HFP-DPP can be synthesized in a variety of ways. One of the most common methods is through the reaction of 2,2,3,3,4,4,4-heptafluorobutanol and diphenyl phosphate. This reaction is conducted in the presence of an acid catalyst and produces HFP-DPP as a white solid. Other methods include the reaction of 1-phenylbutanol and diphenyl phosphate, or the reaction of 2,2,3,3,4,4,4-heptafluorobutanol and 1-phenylbutylphosphonic acid.

properties

IUPAC Name

(2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl) diphenyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F7O4P/c23-20(24,21(25,26)22(27,28)29)19(16-10-4-1-5-11-16)33-34(30,31-17-12-6-2-7-13-17)32-18-14-8-3-9-15-18/h1-15,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFAYDLVDYQFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(C(F)(F)F)(F)F)(F)F)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F7O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80896125
Record name 2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl diphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80896125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl diphenyl phosphate

CAS RN

98010-21-0
Record name 2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl diphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80896125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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